6-Fluorouracil

Overview

Description

It is a cytotoxic medication that interferes with the synthesis of DNA and RNA, making it effective in the treatment of various cancers, including colorectal, breast, stomach, and pancreatic cancers . The compound was first synthesized in the 1950s and has since become a cornerstone in cancer treatment regimens .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorouracil typically involves the fluorination of uracil. One common method is the reaction of uracil with fluorine gas in the presence of a catalyst. Another method involves the use of fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride . The reaction conditions often require controlled temperatures and pressures to ensure the selective fluorination at the desired position on the uracil molecule.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the same basic principles as laboratory synthesis but is optimized for large-scale production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

6-Fluorouracil undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the fluorine atom, affecting the compound’s activity.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various amino derivatives .

Scientific Research Applications

Cancer Treatment

6-Fluorouracil is widely used in the treatment of several cancers, including:

- Colorectal Cancer : It is often part of combination chemotherapy regimens for advanced stages.

- Breast Cancer : Used as a palliative treatment option.

- Gastric and Esophageal Cancers : Effective in managing symptoms and prolonging survival.

- Head and Neck Cancers : Employed in both curative and palliative settings.

The drug is administered either intravenously or topically depending on the type of cancer being treated. For instance, intravenous administration is common for systemic cancers, while topical formulations are used for localized skin cancers.

Dermatological Uses

Topical formulations of this compound are effective in treating actinic keratoses and superficial basal cell carcinomas. Studies have shown that:

- Actinic Keratoses : A regimen involving a 0.5% topical formulation applied daily for one week significantly reduces lesion counts compared to vehicle controls, achieving complete clearance in a notable percentage of patients .

- Basal Cell Carcinomas : Particularly useful when conventional treatments are impractical due to multiple lesions or difficult sites.

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

-

Metastatic Esophageal Cancer :

A case report described a 74-year-old patient with metastatic esophageal cancer who showed significant improvement after receiving a reduced dose of 5-Fluorouracil due to partial dihydropyrimidine dehydrogenase deficiency. The patient tolerated the treatment well with minimal side effects . -

Actinic Keratoses Treatment :

In a clinical trial involving patients with actinic keratoses, those treated with topical 0.5% fluorouracil showed a reduction in lesion count by over 60% within four weeks compared to control groups . The long-term follow-up indicated sustained improvements even six months post-treatment. -

Intralesional Administration :

A review across multiple studies indicated that intralesional administration of fluorouracil led to a clearance rate of approximately 92.66% for various cutaneous lesions, with adverse effects being mostly mild and self-limiting .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound versus other treatment modalities for actinic keratoses:

| Treatment Modality | Complete Clearance Rate (%) | Lesion Count Reduction (%) |

|---|---|---|

| Topical 0.5% Fluorouracil | 16.7 | 62.4 |

| Vehicle Control | 0 | 28.8 |

| Cryosurgery Alone | Varies | Varies |

| Combination (Fluorouracil + Cryosurgery) | 30 | 67 |

Mechanism of Action

6-Fluorouracil exerts its effects by inhibiting the enzyme thymidylate synthase, which is crucial for DNA synthesis. By blocking this enzyme, the compound prevents the formation of thymidine monophosphate, leading to DNA damage and cell death. Additionally, this compound can be incorporated into RNA, disrupting RNA processing and function . The molecular targets include thymidylate synthase and various RNA polymerases, and the pathways involved are primarily related to DNA and RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

5-Fluorouracil: The most closely related compound, differing only in the position of the fluorine atom.

Capecitabine: An oral prodrug of 5-fluorouracil that is converted to the active compound in the body.

Tegafur: Another prodrug that is metabolized to 5-fluorouracil.

Uniqueness

6-Fluorouracil is unique in its ability to be directly incorporated into RNA, which is not a common feature among similar compounds. This incorporation disrupts RNA processing and function, adding an additional layer of cytotoxicity . Its specific inhibition of thymidylate synthase also makes it particularly effective in targeting rapidly dividing cancer cells .

Biological Activity

6-Fluorouracil (5-FU) is a pyrimidine analog widely used in the treatment of various cancers, including colorectal, breast, and head and neck cancers. Its biological activity primarily stems from its ability to interfere with nucleic acid synthesis, leading to the inhibition of cell proliferation. This article explores the mechanisms of action, pharmacokinetics, clinical efficacy, and case studies related to this compound.

The primary mechanism through which this compound exerts its effects involves several key pathways:

- Thymidylate Synthase Inhibition : 5-FU is converted intracellularly to its active metabolite, fluorodeoxyuridine monophosphate (FdUMP), which binds to thymidylate synthase (TS) in the presence of the folate cofactor N5,N10-methylenetetrahydrofolate. This interaction forms a stable complex that inhibits the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), ultimately leading to reduced DNA synthesis and repair .

- Incorporation into RNA and DNA : 5-FU can also be converted into fluorouridine triphosphate (FUTP) and FdUTP. FUTP is incorporated into RNA, disrupting RNA processing and protein synthesis, while FdUTP can be integrated into DNA, causing further damage and cellular apoptosis .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and distribution:

- Absorption : 28-100% following intravenous administration.

- Half-life : Approximately 10-20 minutes.

- Metabolism : Primarily hepatic, with metabolites including carbon dioxide and urea being excreted .

- Elimination : About 7-20% of the drug is excreted unchanged in urine within six hours; most is eliminated within the first hour .

Clinical Efficacy

Numerous studies have demonstrated the effectiveness of this compound in clinical settings:

Case Study: Topical Fluorouracil for Actinic Keratosis

A study investigated the efficacy of a 0.5% topical formulation of fluorouracil in treating actinic keratosis (AK) before cryosurgery. Key findings included:

- Efficacy After Four Weeks : The mean lesion count was reduced by 62.4% in the fluorouracil group compared to 28.8% in the vehicle group (P<0.001). Complete clearance was achieved in 16.7% of patients treated with fluorouracil versus 0% in the control group .

- Long-Term Outcomes : At six months post-treatment, the fluorouracil plus cryosurgery group had a mean lesion count reduction of 67.0% , significantly higher than the 45.6% reduction in the control group (P=0.01) .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

| Mechanism | Description |

|---|---|

| Thymidylate Synthase Inhibition | Forms a stable complex with TS, inhibiting dTMP production |

| RNA Incorporation | FUTP replaces UTP in RNA, disrupting processing and protein synthesis |

| DNA Incorporation | FdUTP integrates into DNA, causing damage and apoptosis |

Q & A

Basic Research Questions

Q. What are the key methodological considerations for studying the mechanism of action of 6-Fluorouracil under varying biochemical conditions?

- To investigate its mechanism, researchers should employ in vitro assays (e.g., enzyme inhibition kinetics) and in vivo models (e.g., xenograft tumors) to assess metabolic pathways like thymidylate synthase inhibition. Use frameworks like PICOT to define variables: Population (specific cell lines), Intervention (dosage gradients), Comparison (control vs. treated groups), Outcome (apoptosis markers), and Time (exposure duration) .

Q. How can researchers optimize the synthesis of this compound to minimize impurities affecting experimental reproducibility?

- Purification methods such as recrystallization (using methanol-ether mixtures) and HPLC analysis should be paired with spectroscopic validation (NMR, FT-IR) to confirm chemical identity and purity. Reference CAS Common Chemistry (CAS 51-21-8) for standardized protocols .

Q. What statistical methods are recommended to resolve contradictions in cytotoxicity data across studies?

- Apply the Mantel-Haenszel test to analyze stratified data (e.g., cell type-specific responses) and compute weighted relative risks. Address confounding variables (e.g., culture conditions) through multivariate regression .

Advanced Research Questions

Q. How do discrepancies between in vitro and in vivo efficacy profiles of this compound inform translational research design?

- Conduct pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate drug exposure metrics (AUC, Cmax) with tumor regression rates. Use scoping reviews to map interspecies metabolic differences (e.g., liver enzyme activity) .

Q. What advanced analytical techniques are critical for quantifying this compound metabolites in complex biological matrices?

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards ensures precision. Validate methods per ICH guidelines, reporting limits of detection (LOD) and quantification (LOQ) with justified significant figures .

Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions for long-term storage studies?

- Design accelerated stability tests (ICH Q1A) with controlled degradation parameters. Use Arrhenius equation modeling to predict shelf-life, ensuring adherence to FDA GSRS stability criteria .

Q. What experimental frameworks are effective for identifying synergistic drug combinations with this compound in resistant cancers?

- Implement factorial design experiments to test combinatorial effects. Apply the Chou-Talalay method to calculate combination indices (CI) and determine synergistic, additive, or antagonistic interactions .

Q. How should ethical considerations in human trials involving this compound be integrated into preclinical study design?

- Align with FINER criteria: Feasibility (dose escalation protocols), Ethical (animal-to-human dose extrapolation), and Relevance (clinical endpoints). Preclinical toxicity data must inform Institutional Review Board (IRB) submissions .

Q. What methodologies address the challenges of quantifying this compound’s long-term genomic instability effects in non-target tissues?

- Use comet assays and γH2AX foci staining to measure DNA damage. Longitudinal studies should incorporate Kaplan-Meier survival analysis to track delayed toxicity .

Q. How can predictive modeling improve the selection of this compound-responsive patient cohorts in precision oncology?

- Integrate omics data (e.g., transcriptomic signatures of DPD enzyme activity) with machine learning algorithms. Validate models using retrospective clinical datasets annotated with WHO response criteria .

Q. Methodological Guidelines

- Data Presentation : Include raw data in appendices and processed datasets (means ± SD) in the main text, adhering to word limits .

- Statistical Rigor : Define significance thresholds (e.g., p < 0.05) and avoid non-validated "trends" without statistical backing .

- Literature Review : Prioritize peer-reviewed journals indexed in PubMed or Google Scholar, avoiding .com domains .

Properties

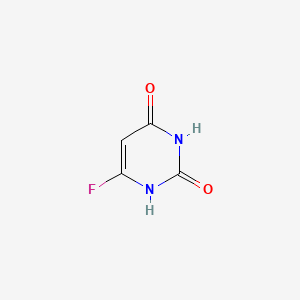

IUPAC Name |

6-fluoro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARBPJCRKSPIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326479 | |

| Record name | 6-Fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-36-6 | |

| Record name | 6-Fluorouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 591-36-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.